molecular formula C15H14BrN3O3 B12604416 1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea CAS No. 885267-07-2

1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea

Cat. No.: B12604416
CAS No.: 885267-07-2
M. Wt: 364.19 g/mol
InChI Key: IZPLFCABAIJPHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea typically involves the reaction of 3-bromopyridine-2-amine with 3-ethoxycarbonylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Substitution: Products with different substituents on the pyridine ring.

    Hydrolysis: Products such as amines and carboxylic acids.

    Oxidation/Reduction: Various oxidized or reduced forms of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Materials Science: In the synthesis of novel materials with specific properties.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloropyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea
  • 1-(3-Fluoropyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea

Uniqueness

1-(3-Bromopyridine-2-yl)-3-(3-ethoxycarbonylphenyl)-urea is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs. This uniqueness can be leveraged in designing compounds with specific properties or activities.

Properties

CAS No.

885267-07-2

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

ethyl 3-[(3-bromopyridin-2-yl)carbamoylamino]benzoate

InChI

InChI=1S/C15H14BrN3O3/c1-2-22-14(20)10-5-3-6-11(9-10)18-15(21)19-13-12(16)7-4-8-17-13/h3-9H,2H2,1H3,(H2,17,18,19,21)

InChI Key

IZPLFCABAIJPHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=CC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.